neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

MOCVD Nd₂O₃ thin films precursor thermal budget

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III), commonly abbreviated Nd(TMHD)₃ or Nd(thd)₃ (CAS 15492-47-4), is a homoleptic β-diketonate coordination complex of trivalent neodymium with three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate, DPM) ligands. It belongs to the extensively studied M(tmhd)ₙ family of volatile metal-organic precursors widely deployed in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for rare-earth oxide thin films.

Molecular Formula C33H57Nd2O6+3
Molecular Weight 838.3 g/mol
Cat. No. B8086129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Molecular FormulaC33H57Nd2O6+3
Molecular Weight838.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nd+3].[Nd+3]
InChIInChI=1S/3C11H20O2.2Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;;
InChIKeyOVLWSFFGPRKOCG-NRKDBUQUSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (Nd(TMHD)₃) — Volatile Lanthanide CVD/ALD Precursor for Nd-Containing Thin Films


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III), commonly abbreviated Nd(TMHD)₃ or Nd(thd)₃ (CAS 15492-47-4), is a homoleptic β-diketonate coordination complex of trivalent neodymium with three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate, DPM) ligands [1]. It belongs to the extensively studied M(tmhd)ₙ family of volatile metal-organic precursors widely deployed in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for rare-earth oxide thin films [1]. The compound exists as a light-purple crystalline solid (mp 209–212 °C, bp 270 °C) that sublimes at 150 °C under 0.1 mmHg, exhibits hydrolytic sensitivity rating 4 (no reaction with neutral water), and is commercially available at purities of ≥99% (99.9%-Nd REO) .

Why Nd(TMHD)₃ Cannot Be Simply Replaced by Other Neodymium β-Diketonates or Lanthanide TMHD Analogs in Vapor-Phase Processes


Within the lanthanide tris-β-diketonate family, seemingly minor ligand modifications produce drastically different precursor performance in vapor-phase deposition. The MOCVD deposition temperature for Nd₂O₃ using Nd(TMHD)₃ is 550–600 °C, whereas the closely related Nd(tmod)₃ (2,2,6,6-tetramethyl-3,5-octanedionato) complex requires a significantly higher substrate temperature of 800 °C to achieve crystalline films — a 200–250 °C penalty that may exceed equipment capabilities or induce undesirable substrate reactions [1]. Furthermore, across the Ln(tmhd)₃ series, the ALD self-limiting growth behavior is not universal: only a subset of lanthanide tmhd compounds exhibit a well-defined ALD temperature window with constant growth rate [2]. The Nd(III) ion's specific ionic radius and coordination geometry within the tmhd ligand framework directly influence precursor volatility, thermal stability, and surface reactivity — meaning a Pr(TMHD)₃, La(TMHD)₃, or Nd(acac)₃ substitution cannot be assumed to deliver equivalent film growth characteristics, impurity profiles, or dielectric properties without requalification of the entire deposition process [1][2].

Nd(TMHD)₃ Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement


MOCVD Deposition Temperature: Nd(TMHD)₃ Enables Nd₂O₃ Film Growth at 550–600 °C vs. Nd(tmod)₃ Requiring 800 °C

In a direct comparison within the same review of MOCVD literature, Nd(TMHD)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) enabled the deposition of crystalline neodymium oxide thin films at substrate temperatures of 550–600 °C, whereas the alternative Nd(tmod)₃ complex (tmod = 2,2,6,6-tetramethyl-3,5-octanedionato) required a substantially higher substrate temperature of 800 °C to produce crystalline Nd₂O₃ [1]. At the 800 °C deposition temperature used with Nd(tmod)₃, the resulting films exhibited a mixed phase of hexagonal and cubic Nd₂O₃ rather than the phase-pure cubic structure obtainable at the lower temperatures accessible with Nd(TMHD)₃ [1].

MOCVD Nd₂O₃ thin films precursor thermal budget

ALD Self-Limiting Growth: Nd(TMHD)₃ Delivers a Constant Growth Rate of 0.42–0.45 Å/Cycle Across a 35–55 °C Temperature Window on Silicon

In ALD of Nd₂O₃ using Nd(TMHD)₃ and O₃, Kukli et al. reported a well-defined constant-growth-rate region of 0.45 Å/cycle on Si(100) over the temperature range of 270–325 °C [1]. An independent ellipsometry-based optimization study confirmed a constant growth rate of 0.42 Å/cycle in the temperature region of 290–330 °C, with the optimal ALD process window determined as 300–320 °C (Nd(thd)₃ evaporation temperature: 185 °C, pulse time >0.5 s) [2]. By contrast, a systematic ALD study of ten Ln(thd)₃ compounds (Ln = Pr through Yb) by Hansen et al. found that a clear constant-growth-rate ALD window was observed only for Ho and Tm — the majority of lanthanide tmhd complexes, including several with ionic radii adjacent to Nd³⁺, did not exhibit self-limiting ALD behavior under comparable conditions [3]. The Nd(TMHD)₃ compound thus occupies a favorable position within the lanthanide series where adequate volatility, thermal stability, and surface reactivity are simultaneously satisfied for reproducible ALD.

Atomic Layer Deposition ALD window growth per cycle

Ferroelectric BNT Film Performance: Nd(TMHD)₃-Derived Bi₄₋ₓNdₓTi₃O₁₂ Achieves Remanent Polarization (2Pr) of 29–31.67 μC/cm² with Fatigue-Free Cycling to 4×10¹⁰ Cycles

Using Nd(TMHD)₃ as the neodymium source in direct liquid injection MOCVD (DLI-MOCVD), Song and Rhee deposited Bi₄₋ₓNdₓTi₃O₁₂ (BNT, x = 0.89) thin films on Pt/Al₂O₃/SiO₂/Si substrates at 450 °C, achieving a remanent polarization value (2Pr) of 29 μC/cm² at 5 V applied voltage after annealing at 650 °C for 60 min in O₂ [1]. Critically, these MOCVD-derived BNT capacitors exhibited no significant fatigue up to 4 × 10¹⁰ switching cycles at 1 MHz [1]. In an independent study also employing Nd(TMHD)₃ via liquid delivery system MOCVD at 600 °C, Kim et al. reported BNdT films with 2Pr = 31.67 μC/cm² at 5 V [2]. For context, sol-gel-derived BNT films with optimized Nd doping (x ≈ 0.45) achieved a peak 2Pr of 32.7 μC/cm², but sol-gel processing lacks the conformal step coverage and thickness uniformity that MOCVD using Nd(TMHD)₃ provides for three-dimensional device architectures such as stacked FeRAM capacitors [3].

ferroelectric thin films FeRAM Bi₄₋ₓNdₓTi₃O₁₂ DLI-MOCVD

Hydrolytic Stability: Nd(TMHD)₃ Rated Category 4 — No Reaction with Water Under Neutral Conditions — Enabling Ambient Handling Unlike Many Alternative Nd Precursors

Nd(TMHD)₃ carries a hydrolytic sensitivity rating of 4 on the standardized scale, defined as 'no reaction with water under neutral conditions' . This rating places it among the more moisture-tolerant metal-organic precursors. By contrast, alternative neodymium precursors such as neodymium alkoxides (e.g., Nd(OⁱPr)₃), neodymium amides, and simple salts (NdCl₃, Nd(NO₃)₃) are significantly more hygroscopic or hydrolytically labile, typically requiring rigorously anhydrous glovebox handling, inert-atmosphere storage, and moisture-excluded precursor delivery lines to prevent premature decomposition or clogging [1]. While the compound is noted as hygroscopic in some vendor specifications, the hydrolytic sensitivity classification specifically indicates that — unlike many competitor Nd precursors — it does not undergo rapid chemical degradation upon brief exposure to ambient moisture during routine weighing, bubbler loading, or precursor line maintenance [1].

precursor handling hydrolytic sensitivity moisture stability shelf life

Sublimation-Based Purification and Precursor Delivery: Nd(TMHD)₃ Sublimes at 150 °C / 0.1 mmHg with Vapor Pressure of 0.287 mmHg at 25 °C

Nd(TMHD)₃ sublimes at 150 °C under a reduced pressure of 0.1 mmHg, and its saturated vapor pressure at 25 °C is reported as 0.287 mmHg (approximately 0.038 kPa) . For ALD applications, the optimal precursor evaporation temperature has been experimentally determined as 185 °C to achieve sufficient vapor-phase transport for saturative surface reactions [1]. In comparative context, Y(TMHD)₃ — a widely used lighter lanthanide analog for Y₂O₃ ALD — exhibits a lower sublimation temperature of approximately 130 °C, while Nd(TMHD)₃ at 165 °C (alternate measurement) occupies an intermediate volatility position that balances adequate vapor delivery with sufficient thermal stability to avoid premature decomposition in heated precursor lines [2]. The 150 °C/0.1 mmHg sublimation point is well within the operating range of standard commercial ALD and MOCVD precursor bubblers and vapor-draw delivery systems.

precursor volatility sublimation vapor pressure bubbler delivery

Nd(TMHD)₃ Application Scenarios: Where the Quantitative Evidence Guides Optimal Deployment


ALD of Nd₂O₃ High-k Gate Dielectric Layers on Silicon for Advanced MOS Devices

Nd(TMHD)₃ is the neodymium precursor of choice for ALD of Nd₂O₃ high-k dielectric films when a reproducible, self-limiting growth process is required. The documented constant growth rate of 0.42–0.45 Å/cycle across a 35–55 °C ALD temperature window (270–325 °C) [1][2], combined with deposition temperatures far below those needed for alternative precursors such as Nd(tmod)₃ [1], enables integration with temperature-sensitive high-κ metal gate (HKMG) process flows. The resulting cubic (100)-oriented Nd₂O₃ films exhibit a relative permittivity of 10.5, with carbon contamination controllable through post-deposition annealing at 650–700 °C [1]. The optimal ALD process (Nd(thd)₃ evaporation at 185 °C, substrate at 300–320 °C, pulse time >0.5 s) has been experimentally validated by spectroscopic ellipsometry to minimize interfacial defects in the Si/SiO₂/Nd₂O₃ stack, with only a single absorption peak at 3.53 eV observed besides the Si substrate features [2].

DLI-MOCVD of Nd-Doped Bismuth Titanate (BNT) Ferroelectric Films for Nonvolatile FeRAM Capacitors

For FeRAM manufacturers requiring conformal ferroelectric films on three-dimensional capacitor structures, Nd(TMHD)₃-based DLI-MOCVD delivers BNT films with remanent polarization (2Pr) of 29–31.67 μC/cm² at 5 V, combined with fatigue-free endurance exceeding 4 × 10¹⁰ switching cycles at 1 MHz [3][4]. The MOCVD route using Nd(TMHD)₃ uniquely combines competitive ferroelectric performance (approaching the best sol-gel values of 32.7 μC/cm² [5]) with the conformal step coverage required for high-density stacked FeRAM architectures. The process operates at moderate temperatures (450–600 °C), well within the thermal budget of CMOS back-end-of-line integration. The 200–250 °C temperature advantage of Nd(TMHD)₃ over Nd(tmod)₃ [1] is particularly relevant here, as excessive deposition temperatures would risk degrading the underlying electrode and barrier layers.

MOCVD of Nd-Doped Optical Coatings and Solid-State Laser Gain Media

Nd(TMHD)₃ serves as the volatile Nd delivery vehicle for MOCVD growth of Nd-doped yttrium aluminum garnet (Nd:YAG) waveguides, Nd-doped silica optical fiber preforms, and NdAlO₃ buffer layers for epitaxial perovskite growth [1]. The precursor's moderate sublimation temperature (150 °C/0.1 mmHg) and hydrolytic stability (rating 4) enable reliable vapor delivery without the extreme moisture sensitivity that complicates the use of Nd alkoxide or amide alternatives. The established MOCVD deposition window of 550–600 °C [1] aligns well with the thermal requirements for crystalline oxide optical host materials while remaining below the temperature threshold that induces excessive interdiffusion in multilayer optical structures. The demonstrated ability to produce carbon-free Nd₂O₃ after annealing (650–700 °C) [1] is critical for optical applications where even trace carbon contamination introduces parasitic absorption losses in the near-infrared laser wavelength region around 1.06 μm.

Supercritical Fluid Deposition of Nd-Containing Bimetallic Films and Coatings

Nd(TMHD)₃ has been successfully deployed in supercritical fluid deposition (SCFD) processes for co-depositing Nd/Ni bimetallic films, with XPS depth profiling confirming Nd incorporation throughout the film thickness [6]. In this application, the precursor's solubility in supercritical CO₂ and its thermal decomposition characteristics at moderate temperatures (265 °C, 193 bar) [6] enable film deposition on substrates that cannot tolerate the higher temperatures of conventional MOCVD. The hydrolytic stability (rating 4) of Nd(TMHD)₃ is particularly advantageous in SCFD, where trace water in the supercritical fluid medium would rapidly degrade more moisture-sensitive Nd precursors. This application scenario leverages the precursor's unique balance of volatility, solubility, and moisture tolerance — properties that are not simultaneously available from Nd(tmod)₃ (poorer volatility), Nd(hfa)₃·glyme adducts (higher cost, fluorinated ligand waste), or Nd alkoxides (extreme moisture sensitivity).

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